molecular formula C7H18Cl2N2 B11927193 Dimethyl(piperidin-1-ium-4-yl)azanium;dichloride

Dimethyl(piperidin-1-ium-4-yl)azanium;dichloride

Cat. No.: B11927193
M. Wt: 201.13 g/mol
InChI Key: XCJNSBCFLUPJAP-UHFFFAOYSA-N
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Description

Dimethyl(piperidin-1-ium-4-yl)azanium;dichloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(piperidin-1-ium-4-yl)azanium;dichloride typically involves the quaternization of piperidine with dimethylamine followed by the addition of hydrochloric acid to form the dichloride salt. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but with optimized reaction conditions for scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Dimethyl(piperidin-1-ium-4-yl)azanium;dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidine derivatives .

Scientific Research Applications

Dimethyl(piperidin-1-ium-4-yl)azanium;dichloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Dimethyl(piperidin-1-ium-4-yl)azanium;dichloride involves its interaction with biological targets such as enzymes and receptors. The quaternary ammonium group allows it to form strong ionic interactions with negatively charged sites on proteins, thereby modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl(piperidin-1-ium-4-yl)azanium;dichloride is unique due to its quaternary ammonium structure, which imparts distinct chemical and biological properties. This makes it more reactive in nucleophilic substitution reactions and enhances its ability to interact with biological targets compared to its non-quaternary counterparts .

Properties

Molecular Formula

C7H18Cl2N2

Molecular Weight

201.13 g/mol

IUPAC Name

dimethyl(piperidin-1-ium-4-yl)azanium;dichloride

InChI

InChI=1S/C7H16N2.2ClH/c1-9(2)7-3-5-8-6-4-7;;/h7-8H,3-6H2,1-2H3;2*1H

InChI Key

XCJNSBCFLUPJAP-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)C1CC[NH2+]CC1.[Cl-].[Cl-]

Origin of Product

United States

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